molecular formula C11H7ClN2O3 B1328672 3-(6-Chloropyridazin-3-oxy)benzoic acid CAS No. 78747-71-4

3-(6-Chloropyridazin-3-oxy)benzoic acid

Cat. No.: B1328672
CAS No.: 78747-71-4
M. Wt: 250.64 g/mol
InChI Key: IHEFRJFIDRTBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid typically involves the reaction of 6-chloropyridazine with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridazin-3-oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(6-Chloropyridazin-3-oxy)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridazin-3-oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chloropyridazine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-(6-Chloropyridazin-3-oxy)benzoic acid (CAS No. 78747-71-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇ClN₂O₃, with a molecular weight of 250.64 g/mol. The structure features a benzoic acid moiety substituted with a chloropyridazine group, which is believed to contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in rats demonstrated that the compound effectively reduced inflammatory markers such as TNF-α and IL-1β.

Key Findings:

  • Dosage: 500 mg/60 kg body weight resulted in a marked decrease in inflammatory parameters.
  • Mechanism: The compound appears to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
ParameterControl (LPS Group)This compound Group
TNF-α (pg/mL)10.50 ± 1.205.70 ± 1.04 (p < 0.001)
IL-1β (pg/mL)4.50 ± 0.502.32 ± 0.28 (p < 0.001)
White Blood Cell Count (cells/µL)IncreasedDecreased

The results suggest that the compound could be a promising candidate for treating COX-related inflammatory diseases while minimizing side effects associated with traditional NSAIDs .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, with preliminary findings suggesting effectiveness against various bacterial strains. Derivatives of benzoic acids are known for their ability to inhibit bacterial growth, and this compound may share similar properties.

Research Summary:

  • Activity Against Bacteria: Studies indicate potential inhibition of growth in both Gram-positive and Gram-negative bacteria.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives related to this compound, focusing on their therapeutic potential in treating chronic inflammatory conditions and infections.

Case Study Overview:

  • Objective: To assess the therapeutic efficacy of synthesized derivatives in animal models.
  • Results: Derivatives exhibited varying degrees of anti-inflammatory and antimicrobial activities, with some showing enhanced efficacy compared to the parent compound.

Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-9-4-5-10(14-13-9)17-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEFRJFIDRTBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester (950 g, 3.6 mmol) and NaOH (700 mg, 16 mmol) in methanol:THF:water (1:1:1, 6 mL) was stirred at room temperature for 8 h, solvents were evaporated. Crude mass was taken in water (40 mL), acidified to pH 4.0 and extracted with ethyl acetate. Evaporation of ethyl acetate furnished 3-(6-chloro-pyridazin-3-yloxy)-benzoic acid (580 mg).
Name
3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
6 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.